molecular formula C25H28N2O6 B13764176 Diethyl 2-acetamido-2-((5-(phenylmethoxy)indol-3-yl)methyl)malonate CAS No. 50469-23-3

Diethyl 2-acetamido-2-((5-(phenylmethoxy)indol-3-yl)methyl)malonate

Cat. No.: B13764176
CAS No.: 50469-23-3
M. Wt: 452.5 g/mol
InChI Key: AIHVUEYJDRTUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-acetamido-2-((5-(phenylmethoxy)indol-3-yl)methyl)malonate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes an indole ring substituted with a phenylmethoxy group and an acetamido group attached to a malonate ester. Its chemical properties make it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-acetamido-2-((5-(phenylmethoxy)indol-3-yl)methyl)malonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-((5-(phenylmethoxy)indol-3-yl)methyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-acetamido-2-((5-(phenylmethoxy)indol-3-yl)methyl)malonate has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, including antibiotics and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of Diethyl 2-acetamido-2-((5-(phenylmethoxy)indol-3-yl)methyl)malonate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-acetamido-2-((5-(phenylmethoxy)indol-3-yl)methyl)malonate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in pharmaceutical research .

Properties

CAS No.

50469-23-3

Molecular Formula

C25H28N2O6

Molecular Weight

452.5 g/mol

IUPAC Name

diethyl 2-acetamido-2-[(5-phenylmethoxy-1H-indol-3-yl)methyl]propanedioate

InChI

InChI=1S/C25H28N2O6/c1-4-31-23(29)25(27-17(3)28,24(30)32-5-2)14-19-15-26-22-12-11-20(13-21(19)22)33-16-18-9-7-6-8-10-18/h6-13,15,26H,4-5,14,16H2,1-3H3,(H,27,28)

InChI Key

AIHVUEYJDRTUHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)(C(=O)OCC)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.